2,5-Dimethylphenyltriethoxysilane

Description

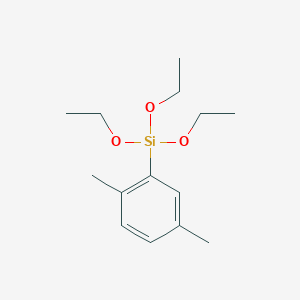

2,5-Dimethylphenyltriethoxysilane is an organosilicon compound featuring a phenyl ring substituted with methyl groups at the 2- and 5-positions, linked to a triethoxysilyl group. This structure confers unique reactivity and applications, particularly as a coupling agent in polymer composites or surface modification due to its hydrolyzable ethoxy groups and aromatic backbone .

Properties

Molecular Formula |

C14H24O3Si |

|---|---|

Molecular Weight |

268.42 g/mol |

IUPAC Name |

(2,5-dimethylphenyl)-triethoxysilane |

InChI |

InChI=1S/C14H24O3Si/c1-6-15-18(16-7-2,17-8-3)14-11-12(4)9-10-13(14)5/h9-11H,6-8H2,1-5H3 |

InChI Key |

YWXHKKIHJXBMCF-UHFFFAOYSA-N |

Canonical SMILES |

CCO[Si](C1=C(C=CC(=C1)C)C)(OCC)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

2,5-Bis(triethoxysilyl)thiophene

- Structure : Contains a thiophene (sulfur-containing heterocycle) substituted with triethoxysilyl groups at the 2- and 5-positions .

- Key Differences: Aromatic Core: Thiophene vs. phenyl. The sulfur atom in thiophene enhances electron delocalization, making it suitable for conductive materials. Functionality: Dual triethoxysilyl groups vs. a single group in 2,5-Dimethylphenyltriethoxysilane.

- Applications : Primarily used in organic electronics (e.g., OLEDs) due to thiophene’s conductive properties .

| Property | This compound | 2,5-Bis(triethoxysilyl)thiophene |

|---|---|---|

| Aromatic Core | Phenyl (C₆H₅) | Thiophene (C₄H₃S) |

| Silyl Groups | 1 triethoxysilyl | 2 triethoxysilyl |

| Electron Delocalization | Moderate (phenyl) | High (thiophene) |

| Primary Application | Polymer coupling agent | Organic electronics |

(2,5-Dichlorophenyl)ethynylsilane

- Structure : Features a dichlorophenyl group (Cl at 2- and 5-positions) linked to a trimethylsilyl group via an ethynyl bridge .

- Key Differences: Substituents: Chlorine atoms increase electronegativity and steric hindrance compared to methyl groups. Silyl Group: Trimethylsilyl (non-hydrolyzable) vs. triethoxysilyl (hydrolyzable). This renders the compound moisture-stable but less reactive in sol-gel processes. Ethynyl Bridge: Enables conjugation for click chemistry or cross-coupling reactions.

- Applications : Likely used as a synthetic intermediate in pharmaceuticals or agrochemicals .

| Property | This compound | (2,5-Dichlorophenyl)ethynylsilane |

|---|---|---|

| Substituents | Methyl (-CH₃) | Chlorine (-Cl) |

| Silyl Group Reactivity | Hydrolyzable (triethoxysilyl) | Non-reactive (trimethylsilyl) |

| Functional Bridge | None | Ethynyl (-C≡C-) |

| Primary Application | Surface modification | Synthetic intermediates |

2-(2,5-Dimethoxyphenyl)ethylamine

- Structure : A phenethylamine derivative with methoxy groups at the 2- and 5-positions .

- Key Differences :

- Functional Group : Ethylamine (-CH₂CH₂NH₂) vs. triethoxysilyl. The amine group introduces basicity and biological activity.

- Substituents : Methoxy (-OCH₃) vs. methyl (-CH₃). Methoxy groups are electron-donating, altering electronic properties.

- Applications : Primarily in neuroscience research (e.g., as a serotonin receptor agonist) .

| Property | This compound | 2-(2,5-Dimethoxyphenyl)ethylamine |

|---|---|---|

| Functional Group | Triethoxysilyl (-Si(OCH₂CH₃)₃) | Ethylamine (-CH₂CH₂NH₂) |

| Substituent Electronic Effect | Electron-donating (methyl) | Electron-donating (methoxy) |

| Primary Application | Material science | Pharmacological research |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.